6-Bromo-2-ethoxynicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-ethoxynicotinaldehyde is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of nicotinaldehyde, where the bromine atom is substituted at the 6th position and an ethoxy group is attached to the 2nd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-ethoxynicotinaldehyde typically involves the bromination of 2-ethoxynicotinaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the 6th position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-ethoxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-Bromo-2-ethoxynicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 6-Bromo-2-ethoxynicotinaldehyde involves its interaction with specific molecular targets. For instance, it can act as an electrophile in nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles. The aldehyde group can also participate in various biochemical pathways, influencing enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-chloronicotinic acid: Similar structure but with a chlorine atom instead of an ethoxy group.
6-Bromo-2-methoxynicotinaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
6-Bromo-2-ethoxynicotinaldehyde is unique due to the presence of both a bromine atom and an ethoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C8H8BrNO2 |
---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
6-bromo-2-ethoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H8BrNO2/c1-2-12-8-6(5-11)3-4-7(9)10-8/h3-5H,2H2,1H3 |
InChI Key |
VKVXPFGPQWACBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=N1)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.